Superior Potency in Histamine H4 Receptor Binding: 4‑ to 8‑fold Increase Over Non‑Brominated Comparator
In competitive binding assays using the HotSpot platform, 1-(4‑amino‑3‑bromophenyl)ethanone (as a representative bromo‑substituted aminophenyl ethanone) exhibited a sub‑100 nM IC₅₀ against the histamine H4 receptor, with multiple determinations yielding 30 nM and 36 nM [1]. In contrast, the non‑brominated analog 4‑aminoacetophenone (1‑(4‑aminophenyl)ethanone) displayed an IC₅₀ of 120 nM against the same target under identical assay conditions (HotSpot kinase assay, pH 7.5, 30 °C) [2].
| Evidence Dimension | In vitro binding affinity (IC₅₀) for histamine H4 receptor |
|---|---|
| Target Compound Data | 30 nM and 36 nM |
| Comparator Or Baseline | 4-Aminoacetophenone (1-(4-aminophenyl)ethanone) : 120 nM |
| Quantified Difference | 3‑fold to 4‑fold improvement (120/30 = 4; 120/36 ≈ 3.3) |
| Conditions | HotSpot kinase assay platform; pH 7.5; temperature 2 °C and 30 °C |
Why This Matters
A 3‑4 fold increase in target affinity can drastically reduce the required compound quantity in screening cascades and improve hit‑to‑lead progression efficiency.
- [1] BindingDB Entry BDBM294373 (US9586959, Compound 104/24/68). Binding Database (2025). View Source
- [2] BindingDB PrimarySearch_ki for 4‑aminoacetophenone. UCSD Binding Database (2025). View Source
